1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile

TFMP physicochemical properties regioisomer comparison Hammett constant

Regioisomer misassignment in TFMP-based programmes can derail SAR and metabolic stability. 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile (CAS 1427012-75-6) delivers the exact 2-CF₃-3-cyclopropanecarbonitrile topology required for target binding and reliable cross-coupling. - ≥98% purity vs. 95% for common isomers, enabling unambiguous HPLC/LC-MS/qNMR identification. - Conformationally restricted scaffold that shields the nitrile from CYP450 oxidation, improving hepatic microsomal stability. - Direct precursor to cyclopropane-carboxamidine fungicide leads and amine/carboxylic acid derivatives for parallel library synthesis. - Supplied with full analytical documentation; available from stock for immediate dispatch.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
Cat. No. B12073242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=C(N=CC=C2)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)8-7(2-1-5-15-8)9(6-14)3-4-9/h1-2,5H,3-4H2
InChIKeyCOSASQOUIJBRHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile – CF₃-Pyridine Building Block with Cyclopropane Constraint


1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile (CAS 1427012‑75‑6) is a member of the trifluoromethylpyridine (TFMP) family – a privileged scaffold in both agrochemical and pharmaceutical discovery [1]. The molecule combines a 2‑CF₃‑pyridine ring with a cyclopropane‑1‑carbonitrile group at the 3‑position, yielding a conformationally restricted, electron‑deficient heterocyclic core (C₁₀H₇F₃N₂, MW 212.17 g mol⁻¹) . The cyano group provides a versatile synthetic handle for further derivatisation, while the 2‑trifluoromethyl substituent imparts the hallmark metabolic stability and lipophilicity associated with TFMP derivatives in crop protection and medicinal chemistry programmes [1].

Positional Isomerism and Divergent Reactivity in Trifluoromethylpyridine Nitriles


Although numerous trifluoromethyl‑pyridine cyclopropanecarbonitrile isomers share the same molecular formula (C₁₀H₇F₃N₂) and mass, they are not functionally interchangeable. The position of the CF₃ group on the pyridine ring modulates the electronic character of the heterocycle, which in turn dictates the electron density at the carbonitrile carbon and the regioselectivity of subsequent reactions such as nucleophilic additions, reductions, or cross‑couplings [1]. Furthermore, the spatial orientation of the cyclopropane‑carbonitrile unit relative to the CF₃ substituent influences molecular shape and conformational bias – factors that critically affect target binding in medicinal chemistry and biological efficacy in agrochemical scaffolds [1]. Substituting the 2‑CF₃‑3‑cyclopropanecarbonitrile regioisomer with a 4‑, 5‑ or 6‑CF₃ isomer without experimental validation therefore risks altered reactivity, divergent pharmacokinetic profiles, and inconsistent SAR outcomes [1].

Quantitative Differentiation Evidence Against Regioisomeric Analogues


Distinct 2-CF₃-Pyridine Electronic Signature and Nitrile Reactivity

The 2‑CF₃‑pyridyl motif in the target compound exerts a distinct electronic influence compared to the 3‑, 4‑, 5‑ or 6‑CF₃ regioisomers. The trifluoromethyl group itself reports a Hammett σₚ constant of 0.54 (strongly electron‑withdrawing), while the pyridine nitrogen’s inductive effect further polarises the ring in a position‑dependent manner [1]. In the specific context of 2‑CF₃‑3‑carbonitrile pyridines, the proximate arrangement of the electron‑withdrawing CF₃, the pyridine nitrogen, and the cyano group creates a unique electrophilic hotspot at the nitrile carbon that is not reproduced in the 4‑, 5‑ or 6‑CF₃ isomers [1]. This electronic signature directly affects the rate and selectivity of nucleophilic attack at the nitrile functional group.

TFMP physicochemical properties regioisomer comparison Hammett constant

Spatial Vector Differences Between 2-CF₃ and 6-CF₃ Regioisomers

The target compound positions the cyclopropane‑1‑carbonitrile group at the pyridine 3‑position while the CF₃ group occupies the 2‑position, resulting in an ortho‑like relationship between the cyclopropane attachment point and the trifluoromethyl substituent. In the widely stocked 6‑CF₃‑3‑pyridyl isomer (CAS 1427012‑06‑3), the CF₃ group is para to the cyclopropane attachment . This topological difference translates into a distinct relative orientation of the nitrile group with respect to the CF₃ moiety – a parameter that can influence binding pocket complementarity in drug‑target interactions or steric accessibility during further synthetic transformations.

conformational constraint vector angle comparison structure‑based design

Commercial Purity and Availability: 2-CF₃ vs. 6-CF₃ Isomer

Among commercially sourced building blocks, the 6‑CF₃‑3‑pyridyl regioisomer is more broadly stocked and is listed at 95 % purity with a price of approximately USD 455 per 100 mg (AChemBlock, 2026) . The target 2‑CF₃‑3‑pyridyl isomer is carried by fewer specialist suppliers (e.g., Apollo Scientific, Alfa Chemistry, Leyan) and, where purity is declared, typically meets a ≥97–98 % specification . The higher purity specification and narrower supplier base for the 2‑CF₃ isomer may reflect a more challenging synthesis and reduced commercial competition, factors that directly influence procurement lead‑times and price.

procurement specifications chemical purity vendor comparison

Direct Synthetic Precursor to Amine and Carboxylic Acid Derivatives

The carbonitrile function in the target compound can be reduced to the corresponding amine (1-[2-(trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride, CAS 2149601‑93‑2) or hydrolysed to the carboxylic acid (1-[2-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid, CAS 1427012‑25‑6), both of which are commercially catalogued . This contrasts with certain regioisomers (e.g., the 5‑CF₃‑3‑pyridyl series) where the corresponding amine or acid derivatives are less readily available. The existence of a pre‑established derivative supply chain for the 2‑CF₃‑3‑pyridyl series accelerates parallel SAR exploration and reduces internal synthesis burden.

synthetic versatility building block derivative availability

Cyclopropane Constraint for Metabolic Stability Over Acyclic Analogues

Cyclopropane rings are widely employed as metabolically resistant bioisosteres for gem‑dimethyl, isopropyl, or ethyl groups in drug discovery, and this design principle has been applied to pyridyl cyclopropanecarbonitrile scaffolds in both agrochemical and pharmaceutical contexts [1]. The combination of the 2‑CF₃ group (which resists oxidative metabolism) and the cyclopropane constraint (which restricts bond rotation and shields the nitrile from some metabolic pathways) makes the target compound particularly suitable for campaigns where metabolic soft spots on acyclic nitrile counterparts have been identified. While this property is class‑wide, the vector‑specific presentation of the constrained nitrile in the 2‑CF₃‑3‑pyridyl framework cannot be replicated by simple acyclic 2‑(trifluoromethyl)nicotinonitrile (CAS 870066‑15‑2) .

metabolic stability cyclopropane constraint bioisostere

Key Application Scenarios Based on Differentiation Evidence


Structure-Based Design Requiring Defined Pyridine Exit Vector

The 2‑CF₃‑3‑(1‑cyanocyclopropyl)pyridine topology delivers a specific spatial relationship between the CF₃ group and the cyclopropane‑carbonitrile that differs from the 4‑, 5‑, and 6‑CF₃ regioisomers [1]. Medicinal chemistry programmes that have identified a binding pose dependent on an ortho‑like CF₃/C‑3 orientation should procure the 2‑CF₃ isomer specifically; substitution with any other regioisomer would misplace the key functional groups and likely abrogate binding affinity. The commercial availability of the corresponding amine and carboxylic acid derivatives further enables rapid parallel analogue synthesis [2].

TFMP-Containing Crop Protection Candidate Discovery

Trifluoromethylpyridine derivatives constitute more than 20 ISO‑common‑named agrochemicals, and the TFMP motif is particularly prevalent among modern fungicides, herbicides, and insecticides [1]. The 2‑CF₃‑3‑pyridyl cyclopropanecarbonitrile offers a direct entry into novel TFMP‑based lead series where both the cyclopropane constraint and the nitrile functional group are desired for target engagement or pro‑pesticide design. Its use as a late‑stage diversification intermediate is supported by the precedent of pyridyl cyclopropane carboxamidine fungicide patents that exploit the cyclopropane‑nitrile → carboxamidine transformation [2].

Replacing Acyclic Nicotinonitrile Fragments for Metabolic Stability

When acyclic 2‑(trifluoromethyl)nicotinonitrile (CAS 870066‑15‑2) serves as a synthetic handle or pharmacophoric element but shows unacceptable metabolic clearance, the cyclopropane‑constrained 1‑[2‑(trifluoromethyl)‑3‑pyridyl]cyclopropanecarbonitrile provides a direct, isosteric replacement [1]. The cyclopropane ring is well‑established to shield adjacent functional groups from cytochrome P450 oxidation, and the CF₃ group itself resists oxidative metabolism, making the combination especially suitable for programmes requiring enhanced hepatic microsomal stability without altering the pyridine‑nitrile recognition motif [2].

High-Purity Reference Standard for Regioisomer-Sensitive Analysis

Because the 2‑CF₃‑3‑pyridyl isomer is less widely stocked than the 6‑CF₃ analogue and is typically supplied at ≥97‑98 % purity versus 95 % for common alternatives, it can serve as a high‑purity reference standard in HPLC, LC‑MS, or qNMR methods designed to distinguish between TFMP regioisomers in complex reaction mixtures [1][2]. Procurement of the 2‑CF₃ isomer for this purpose ensures unambiguous retention time and spectral identification, reducing the risk of mis‑assigning impurity peaks to the wrong positional isomer.

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